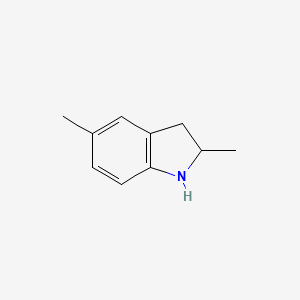

2,5-Dimethylindolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

Indole derivatives are usually synthesized by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-2,3-dihydro-1H-indole is similar to that of indole, which is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives, including 2,5-Dimethyl-2,3-dihydro-1H-indole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are often used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .Wissenschaftliche Forschungsanwendungen

Photophysikalische Eigenschaften und Farbstoffanwendungen

2,5-Dimethylindolin-Derivate, wie z. B. Squarainfarbstoffe, sind bekannt für ihre einzigartigen photophysikalischen Eigenschaften. Diese Verbindungen können symmetrisch oder unsymmetrisch gestaltet werden, um spezifische Lichtabsorptions- und Emissionseigenschaften zu erzielen. Sie werden in verschiedenen Anwendungen eingesetzt, darunter organische Photovoltaik, optische Datenspeicherung und Fluoreszenz-Sonden in der biologischen Bildgebung, da sie eine intensive Absorption und Fluoreszenz im Nahinfrarotbereich aufweisen .

Flüssige organische Wasserstoffträger (LOHC)

Verbindungen, die this compound ähneln, wie z. B. 2,3-Dimethylindol, wurden als flüssige organische Wasserstoffträger untersucht. Diese Träger haben das Potenzial für die Speicherung und den Transport von Wasserstoff, was für die Entwicklung nachhaltiger Energiesysteme entscheidend ist .

Organische fluoreszierende Moleküle

Indolinderivate werden auch bei der Synthese organischer fluoreszierender Moleküle verwendet. Diese Moleküle finden aufgrund ihrer hervorragenden Fluoreszenzeigenschaften Anwendung in der Biologie und Materialwissenschaft. Sie können für die Biobildgebung und als Sensoren zum Nachweis verschiedener biologischer Substanzen verwendet werden .

Zukünftige Richtungen

Indoles, including 2,5-Dimethyl-2,3-dihydro-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Wirkmechanismus

Target of Action

2,5-Dimethylindoline, also known as 2,5-Dimethyl-2,3-dihydro-1H-indole, is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 2,5-Dimethylindoline may also interact with various targets.

Mode of Action

Indole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, they are involved in the metabolism of tryptophan, an essential amino acid . .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that 2,5-dimethylindoline may also have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

2,5-Dimethyl-2,3-dihydro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic agents . The interactions of 2,5-Dimethyl-2,3-dihydro-1H-indole with enzymes such as cytochrome P450 and monoamine oxidase have been studied, revealing its potential to modulate enzymatic activity and influence metabolic pathways . Additionally, it has shown interactions with proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of 2,5-Dimethyl-2,3-dihydro-1H-indole on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2,5-Dimethyl-2,3-dihydro-1H-indole has been shown to activate certain signaling pathways that lead to the expression of genes involved in cell proliferation and differentiation . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2,5-Dimethyl-2,3-dihydro-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2,5-Dimethyl-2,3-dihydro-1H-indole binds to specific receptors and enzymes, leading to conformational changes that either inhibit or activate their function . For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can affect the metabolism of other compounds . Additionally, 2,5-Dimethyl-2,3-dihydro-1H-indole has been shown to modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethyl-2,3-dihydro-1H-indole have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies . For instance, prolonged exposure to 2,5-Dimethyl-2,3-dihydro-1H-indole has been associated with changes in cell morphology and function, indicating potential long-term impacts on cellular health .

Dosage Effects in Animal Models

The effects of 2,5-Dimethyl-2,3-dihydro-1H-indole vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . These findings highlight the importance of dosage optimization in the therapeutic application of 2,5-Dimethyl-2,3-dihydro-1H-indole.

Metabolic Pathways

2,5-Dimethyl-2,3-dihydro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that can be excreted from the body . Additionally, 2,5-Dimethyl-2,3-dihydro-1H-indole has been shown to influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2,5-Dimethyl-2,3-dihydro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 2,5-Dimethyl-2,3-dihydro-1H-indole can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in biological systems .

Subcellular Localization

The subcellular localization of 2,5-Dimethyl-2,3-dihydro-1H-indole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that the compound can localize to the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects . The localization of 2,5-Dimethyl-2,3-dihydro-1H-indole within these subcellular compartments is critical for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .

Eigenschaften

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEUSNIEJOXRAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)